Methyl (1-hydroxycycloheptyl)acetate
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Overview
Description
Cycloheptaneacetic acid, 1-hydroxy-, methyl ester is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is also known by its synonym, methyl 2-(1-hydroxycycloheptyl)acetate . This compound is characterized by a cycloheptane ring structure with an acetic acid moiety and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptaneacetic acid, 1-hydroxy-, methyl ester typically involves the esterification of cycloheptaneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of cycloheptaneacetic acid, 1-hydroxy-, methyl ester may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cycloheptaneacetic acid, 1-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptaneacetic acid, 1-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying esterification and hydrolysis reactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group
Mechanism of Action
The mechanism of action of cycloheptaneacetic acid, 1-hydroxy-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexaneacetic acid, 1-hydroxy-, methyl ester
- Cyclooctaneacetic acid, 1-hydroxy-, methyl ester
- Cyclopentaneacetic acid, 1-hydroxy-, methyl ester
Uniqueness
Cycloheptaneacetic acid, 1-hydroxy-, methyl ester is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs.
Properties
CAS No. |
61704-67-4 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-(1-hydroxycycloheptyl)acetate |
InChI |
InChI=1S/C10H18O3/c1-13-9(11)8-10(12)6-4-2-3-5-7-10/h12H,2-8H2,1H3 |
InChI Key |
MREDGVZFOCSWAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCCCC1)O |
Origin of Product |
United States |
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